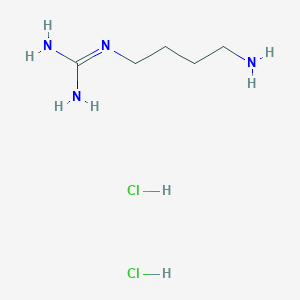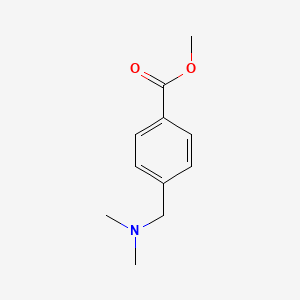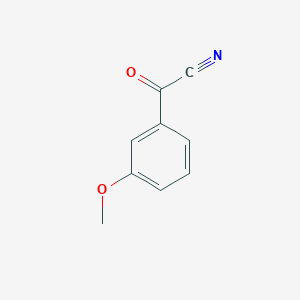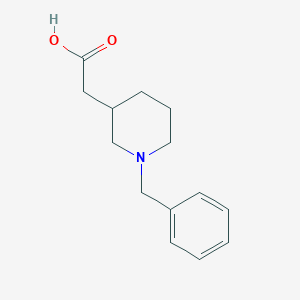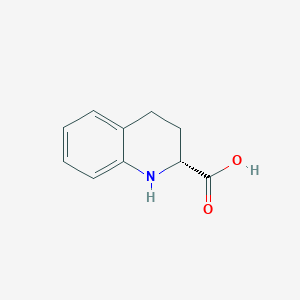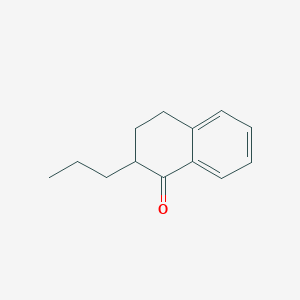![molecular formula C6H3Cl2N3 B1313661 5,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 57489-77-7](/img/structure/B1313661.png)
5,7-Dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloropyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C6H3Cl2N3. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
5,7-Dichloropyrazolo[1,5-a]pyrimidine has been shown to inhibit the HIV-1 reverse transcriptase . It is also suggested that certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds inhibit cycline dependent kinase (CDK), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc .
Mode of Action
As an inhibitor of hiv-1 reverse transcriptase, it likely prevents the enzyme from synthesizing dna from the viral rna template, thus inhibiting viral replication .
Biochemical Pathways
Given its inhibitory effect on hiv-1 reverse transcriptase and cdks, it likely affects the viral replication pathway and cell cycle regulation pathway .
Result of Action
The result of this compound’s action would be the inhibition of HIV-1 reverse transcriptase, leading to a decrease in viral replication. Additionally, its inhibition of CDKs could potentially lead to alterations in cell cycle progression .
Biochemical Analysis
Biochemical Properties
5,7-Dichloropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between this compound and CDKs involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and halting cell cycle progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other key signaling molecules. This results in the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to enzyme inhibition. This binding prevents the phosphorylation of downstream targets, thereby disrupting cell cycle progression. Additionally, the compound can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular behavior, including reduced proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These effects are consistent across both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the nucleus, where it interacts with nuclear proteins and DNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in modulating gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of 3,5-dichloropyrazole with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups attached to the pyrazole or pyrimidine rings .
Scientific Research Applications
5,7-Dichloropyrazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,5,7-Trichloropyrazolo pyrimidine
- Ethyl 5-chloropyrazolo pyrimidine-3-carboxylate
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties. The presence of chlorine atoms at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring system imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFWCYVZOFHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454231 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-77-7 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,7-Dichloropyrazolo[1,5-a]pyrimidine interesting for regioselective reactions?
A1: Similar to 2,4-dichloroquinoline, this compound possesses two chlorine atoms available for substitution reactions, making it a suitable candidate for exploring regioselective control. [, ] The specific positions of the chlorine atoms within the molecule can lead to different reactivity profiles depending on the reaction conditions and catalysts used.
Q2: How can regioselectivity be controlled in reactions involving this compound?
A2: The research demonstrates that the regioselectivity of reactions with this compound can be influenced by the choice of catalyst and additives. For instance, using palladium catalysts favors the α-substitution with organozinc reagents. [] Conversely, the addition of lithium chloride (LiCl) as an additive promotes γ-selective coupling reactions. [] This control over regioselectivity is particularly useful in synthesizing complex molecules like angiotensin II receptor antagonists where specific substitution patterns are desired. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


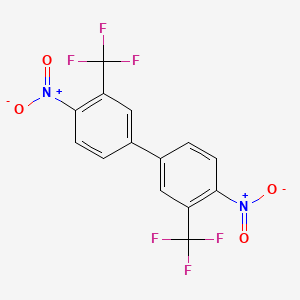
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone](/img/structure/B1313580.png)
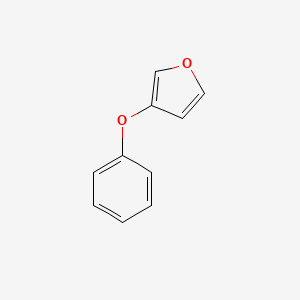
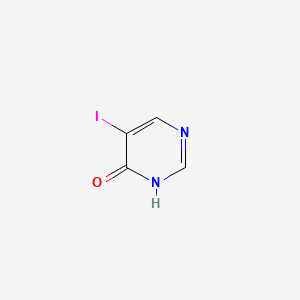

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)
